3,4-Dichloro-4'-ethylbenzophenone
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Overview
Description
3,4-Dichloro-4'-ethylbenzophenone (3,4-DCBEBP) is an organic compound that belongs to the class of benzophenones. It is a colorless, crystalline solid that is soluble in organic solvents. It is primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the production of polymers. 3,4-DCBEBP has been studied extensively in the laboratory and has been found to have a wide range of biological and physiological effects.
Scientific Research Applications
Synthesis of Advanced Polymer Structures
3,4-Dichloro-4’-ethylbenzophenone: is utilized in the synthesis of advanced polymer structures, particularly in the creation of benzoxazine monomers . These monomers are known for their application in producing polymers with excellent thermal stability and fire resistance . The compound’s ability to undergo polymerization under specific conditions makes it valuable for developing high-performance materials for aerospace and electronics.
Development of Flame Retardant Materials
The chlorinated structure of 3,4-Dichloro-4’-ethylbenzophenone contributes to the development of flame retardant materials. When incorporated into polymers, it enhances their fire-resistant properties, making them suitable for use in construction and safety equipment .
Photoinitiator for UV-Curable Resins
Due to its chemical structure, 3,4-Dichloro-4’-ethylbenzophenone can act as a photoinitiator for UV-curable resins. This application is significant in the coatings industry, where rapid curing of protective layers is essential .
Cross-Linking Agent for Epoxy Resins
The compound serves as a cross-linking agent for epoxy resins, improving the mechanical strength and chemical resistance of the final product. This is particularly useful in creating durable coatings and adhesives .
Organic Synthesis Intermediate
In organic synthesis, 3,4-Dichloro-4’-ethylbenzophenone is a valuable intermediate. It can be used to introduce chloro and ethyl groups into other compounds, thereby altering their reactivity and physical properties .
Modifier for Polymer Composites
The addition of 3,4-Dichloro-4’-ethylbenzophenone to polymer composites can modify their physical characteristics, such as increasing rigidity or improving thermal stability. This application is crucial in customizing materials for specific industrial uses .
Research Tool in Material Science
Researchers employ 3,4-Dichloro-4’-ethylbenzophenone as a tool to study the behavior of chlorinated organic compounds within various material matrices. This helps in understanding the interactions and stability of such compounds in different environments .
Catalyst for Chemical Reactions
Lastly, 3,4-Dichloro-4’-ethylbenzophenone can function as a catalyst in certain chemical reactions, speeding up the process without being consumed. This role is instrumental in industrial processes where efficiency and cost-effectiveness are priorities .
Mechanism of Action
Mode of Action
It’s known that benzophenones can undergo nucleophilic addition with amines to form unstable carbinolamines . This suggests that 3,4-Dichloro-4’-ethylbenzophenone may interact with its targets through similar mechanisms .
Biochemical Pathways
Based on its chemical structure, it may influence pathways involving aromatic compounds and ketones .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its lipophilicity, molecular weight (27916 g/mol), and the presence of functional groups such as the carbonyl group .
properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUEQJULCZANM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374173 |
Source
|
Record name | 3,4-Dichloro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-4'-ethylbenzophenone | |
CAS RN |
844885-28-5 |
Source
|
Record name | 3,4-Dichloro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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